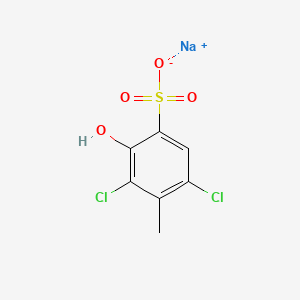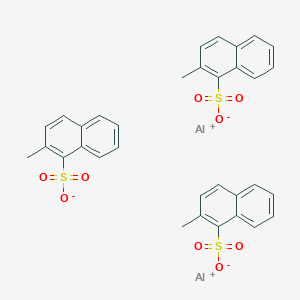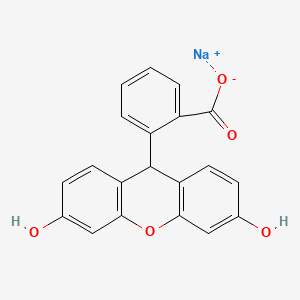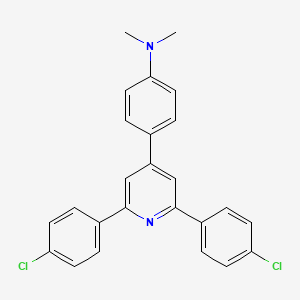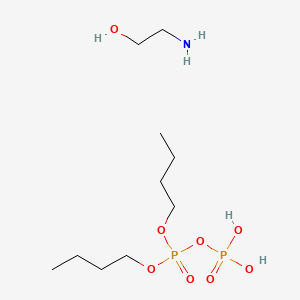
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyanomethyl group, and an isopropylphenyl group. Its chemical properties make it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl cyanide with 5-chloro-2-isopropylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenyl cyanomethyl ketone
- Pyrazole derivatives
Comparison
Compared to similar compounds, (4-((4-Chlorophenyl)cyanomethyl)-5-chloro-2-isopropylphenyl)ammonium chloride exhibits unique properties, such as higher reactivity and specificity in certain reactions. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
84196-21-4 |
|---|---|
Fórmula molecular |
C17H17Cl3N2 |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
2-(5-chloro-1-methyl-2-propan-2-ylpyridin-1-ium-4-yl)-2-(4-chlorophenyl)acetonitrile;chloride |
InChI |
InChI=1S/C17H17Cl2N2.ClH/c1-11(2)17-8-14(16(19)10-21(17)3)15(9-20)12-4-6-13(18)7-5-12;/h4-8,10-11,15H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CFKMGLMLDRAGTO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=[N+](C=C(C(=C1)C(C#N)C2=CC=C(C=C2)Cl)Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


